Oxotremorine M
Description
Historical Context of Cholinergic System Pharmacology Research
The investigation of the cholinergic system is a cornerstone of modern pharmacology, dating back to the early 20th-century identification of acetylcholine (B1216132) as a key neurotransmitter. Early research focused on characterizing the actions of acetylcholine and natural alkaloids like muscarine (B1676868) and nicotine, which led to the fundamental distinction between muscarinic and nicotinic receptors. The quest to understand the physiological roles of these receptor subtypes spurred the development of synthetic compounds that could selectively activate or block them.
In the mid-20th century, the synthesis of drugs like oxotremorine (B1194727) provided researchers with new tools to probe the central and peripheral effects of muscarinic receptor activation. wikipedia.org Oxotremorine itself became a standard agent for inducing tremor and other Parkinsonian-like symptoms in animal models, facilitating the study of potential antiparkinsonian drugs. wikipedia.org The subsequent development of its quaternary derivative, Oxotremorine M, offered a refined tool. By restricting the site of action to the periphery, this compound allowed for the specific investigation of peripheral muscarinic receptor functions without the confounding effects of central nervous system activation. taylorandfrancis.comdergipark.org.tr This development was part of a broader trend in pharmacology to create more specific molecular probes to dissect complex biological systems.
Significance of this compound as a Muscarinic Receptor Agonist Probe
This compound's primary significance in academic research lies in its utility as a high-affinity agonist probe, particularly in its radiolabeled form, [³H]Oxotremorine-M. taylorandfrancis.com This radioligand is instrumental in receptor binding assays, a fundamental technique for studying receptor pharmacology.
Researchers use [³H]Oxotremorine-M to selectively label the high-affinity state of muscarinic receptors, which is the conformation that is coupled to G-proteins and is responsible for initiating a cellular response. taylorandfrancis.comnih.gov By measuring the displacement of [³H]Oxotremorine-M by other unlabeled drugs, scientists can determine the affinity and efficacy of those compounds. Full agonists are highly effective at displacing [³H]Oxotremorine-M, while antagonists are much less so. taylorandfrancis.com
This is often quantified by comparing a compound's affinity for the agonist binding site (labeled by [³H]Oxotremorine-M) to its affinity for the antagonist binding site (commonly labeled by [³H]N-methylscopolamine, NMS). The ratio of these affinities provides a reliable way to classify compounds. sigmaaldrich.com
Table 1: Classification of Muscarinic Compounds Based on Binding Affinity Ratios
| Compound Class | [³H]NMS / [³H]Oxotremorine-M Affinity Ratio | Example Compounds |
|---|---|---|
| Full Agonist | High (>180) | Carbachol (B1668302), Muscarine, Oxotremorine |
| Partial Agonist | Intermediate | Pilocarpine, Arecoline |
| Antagonist | Close to Unity | Atropine, Scopolamine, Pirenzepine (B46924) |
This table illustrates how the ratio of binding affinities for antagonist ([³H]NMS) versus agonist ([³H]Oxotremorine-M) binding sites can be used to functionally categorize different muscarinic ligands. Data sourced from Freedman et al. (1988) and other studies. taylorandfrancis.comsigmaaldrich.com
Studies have shown that [³H]Oxotremorine-M binds to a subpopulation of muscarinic receptors in tissues like the rat brainstem (about 10% of total receptors) and that this binding is sensitive to pH and guanine (B1146940) nucleotides, further confirming its interaction with the functionally active state of the receptor. nih.govnih.gov
Overview of this compound's Role in Neuropharmacological Investigations
The applications of this compound in neuropharmacology are diverse, stemming from its character as a potent, peripherally restricted muscarinic agonist.
Differentiating Receptor Subtypes: Early studies utilized [³H]Oxotremorine-M to demonstrate the existence of different muscarinic receptor subtypes in various tissues. For instance, research on rat brain and heart membranes revealed differences in binding characteristics, suggesting distinct receptor populations even among high-affinity sites. nih.gov
Investigating Peripheral Functions: Because it does not enter the brain, this compound is an ideal tool for studying the role of muscarinic receptors in peripheral systems. It has been used to induce bladder overactivity in rat models to test the effects of various antagonists sigmaaldrich.com and to study the cholinergic modulation of vestibular afferent neurons, where it was found to reduce the M-current, leading to neuronal excitation. ejao.org
Characterizing Novel Drugs: this compound serves as a standard agonist in experiments designed to characterize the action of new drugs. For example, in studies of novel M₄ receptor antagonists for Parkinson's disease, this compound was used to induce a muscarinic-mediated inhibition, which was then reversed by the new antagonist, confirming its mechanism of action. nih.gov
Probing Nicotinic Receptor Actions: While predominantly known as a muscarinic agonist, research has revealed that this compound can also directly activate nicotinic acetylcholine receptors at the single-channel level, highlighting the complex nature of cholinergic pharmacology. nih.gov
Foundation for Bitopic Ligands: In medicinal chemistry, this compound has been used as the orthosteric (the primary binding site) component in the design of "bitopic" ligands. acs.org These are engineered molecules that simultaneously bind to the primary site and a secondary, allosteric site on the receptor, a strategy aimed at achieving greater receptor subtype selectivity. acs.org
Through these varied applications, this compound continues to be a fundamental research tool, contributing significantly to the ongoing understanding of the cholinergic system's complexity and its role in health and disease.
Compound Reference Table
Properties
Molecular Formula |
C11H19IN2O |
|---|---|
Molecular Weight |
322.19 |
Synonyms |
N,N,N-Trimethyl-4-(2-oxo-1-pyrolidinyl)-2-butyn-1-ammonium iodide |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Oxotremorine M
Muscarinic Acetylcholine (B1216132) Receptor Binding Characteristics
Affinity and Selectivity Profiles Across Muscarinic Receptor Subtypes (M1-M5)
Oxotremorine (B1194727) M is characterized as a non-selective muscarinic agonist, meaning it binds to all five muscarinic receptor subtypes (M1-M5). guidetopharmacology.orgtaylorandfrancis.com However, subtle differences in its affinity for these subtypes have been observed in various studies.
Radioligand binding assays using [3H]-N-methylscopolamine (NMS) and [3H]-oxotremorine M (Oxo-M) have been employed to determine the affinity of various compounds at muscarinic receptors in rat cerebral cortex. nih.gov Full agonists like carbachol (B1668302) and muscarine (B1676868) exhibit a high ratio of potencies against the antagonist versus the agonist ligand (NMS/Oxo-M ratio > 4000), while Oxotremorine M falls into a group with slightly lower ratios (500-1400). nih.gov
In studies using Chinese hamster ovary (CHO) cells recombinantly expressing M2 and M4 receptors, this compound demonstrated high affinity for both subtypes. nih.gov Specifically, the binding affinity (KB) at M2 receptors was found to be 2-3 fold higher compared to M4 receptors. nih.gov
The following table summarizes the binding affinity of this compound at different muscarinic receptor subtypes from various studies.
Ligand-Receptor Interaction Kinetics and Thermodynamics
The kinetics of this compound binding to muscarinic receptors are complex and can be influenced by factors such as receptor expression levels. nih.gov Studies on [3H]this compound binding to porcine m2 muscarinic receptors expressed in CHO cells revealed that at low receptor expression levels, the association and dissociation kinetics were monophasic. nih.gov However, at high expression levels, the kinetics became more complex, with two kinetic phases observed for association. nih.govnih.gov This suggests the potential for receptor-receptor interactions at higher receptor densities. nih.gov
A kinetic model for this compound binding to M1 receptors has been proposed, with a dissociation constant (KD) of approximately 4 µM for the receptor in the absence of G proteins. rupress.org The unbinding rate from the G protein-free receptor was determined to be 5.5 s⁻¹, corresponding to an off-time of 182 ms. rupress.org In the presence of G proteins, the unbinding rate of this compound from the receptor-G protein complex is significantly slower. rupress.org
Agonist Efficacy and Intrinsic Activity at Muscarinic Receptors
This compound is considered a full agonist at all five muscarinic receptor subtypes. taylorandfrancis.com Its high intrinsic efficacy means it is very effective at activating the receptor and eliciting a maximal response. This high efficacy is reflected in its ability to stimulate phosphoinositide turnover in the cerebral cortex. nih.gov
In CHO cells expressing M2 and M4 receptors, this compound behaved as a "super-agonist" at the M4 receptor, producing a greater relative efficacy for both Gi/o and Gs coupling compared to methacholine. nih.gov Its efficacy is also demonstrated by its ability to induce receptor internalization and downregulation in a dose- and time-dependent manner. aspet.org
The following table presents the efficacy of this compound in various functional assays.
G Protein Coupling and Signal Transduction Pathways
Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs), and their activation by agonists like this compound initiates intracellular signaling cascades through different G protein subtypes. researchgate.net M1, M3, and M5 receptors preferentially couple to Gq/11 proteins, while M2 and M4 receptors primarily couple to Gi/o proteins. mdpi.comrsc.org
Gq/11-Coupled Signaling (e.g., Phosphoinositide Hydrolysis, Calcium Mobilization)
Activation of M1, M3, and M5 receptors by this compound leads to the activation of the Gq/11 signaling pathway. frontiersin.org This pathway involves the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com IP3 then triggers the release of calcium from intracellular stores. mdpi.com
This compound has been shown to stimulate phosphoinositide hydrolysis in various tissues, including bovine cerebral arteries and mouse ileum. nih.govcaymanchem.com In bovine pial arteries, Oxotremorine-M produced a concentration-dependent increase in phosphoinositide hydrolysis with an EC50 of 8.9 x 10⁻⁶ M. nih.gov In mouse ileum, the EC50 values for inducing phosphoinositide hydrolysis were 0.36 µM in wild-type mice. caymanchem.comcaymanchem.com
In human SH-SY5Y neuroblastoma cells, this compound elicits two distinct phases of phosphoinositide hydrolysis: an initial rapid phase followed by a sustained, lower-level phase. umich.edu Furthermore, in CHO cells expressing the human M1 receptor, this compound activates Gαq/11-dependent signaling, leading to the accumulation of total inositol phosphates. nih.govcore.ac.uk
Gi/o-Coupled Signaling (e.g., Adenylyl Cyclase Inhibition, Ion Channel Modulation)
The M2 and M4 muscarinic receptors preferentially couple to Gi/o proteins. mdpi.com Activation of these receptors by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. mdpi.comnih.gov
In homogenates of rabbit myocardium, this compound caused a half-maximal inhibition of adenylyl cyclase activity. nih.gov Similarly, in rat myocardium, it inhibited the enzyme in the presence of GTP. nih.gov In slices from the longitudinal muscle of the rat ileum, Oxotremorine-M was found to inhibit forskolin- and isoproterenol-stimulated cAMP accumulation. capes.gov.br
In CHO cells expressing M2 and M4 receptors, this compound potently inhibits forskolin-stimulated adenylyl cyclase activity. nih.gov Beyond adenylyl cyclase inhibition, Gi/o signaling initiated by this compound can also modulate ion channels. For instance, at M4 receptors, it can lead to the inhibition of calcium currents. caymanchem.comcaymanchem.com
The following table provides a summary of the signaling pathways activated by this compound.
Receptor Desensitization, Internalization, and Downregulation Mechanisms
Continuous or repeated exposure of G protein-coupled receptors (GPCRs) to an agonist like this compound typically leads to a progressive decrease in the physiological response, a process known as desensitization. This is a crucial homeostatic mechanism that protects the cell from overstimulation. The primary mechanisms underlying this phenomenon include receptor phosphorylation by specific kinases, the subsequent recruitment of arrestin proteins, and the internalization or downregulation of the receptors from the cell surface.
Role of G Protein-Coupled Receptor Kinases (GRKs)
G protein-coupled receptor kinases (GRKs) are key regulators of GPCR desensitization. They function by specifically phosphorylating the agonist-occupied receptor, which initiates the process of signal termination. nih.gov Different GRK subtypes can exhibit specificity for different GPCRs and can be involved in distinct regulatory pathways.
Research has identified specific roles for GRK2 and GRK5 in the desensitization of muscarinic acetylcholine receptors (mAChRs) following stimulation by this compound. Studies on mice lacking GRK5 have shown that muscarinic receptors in the brain exhibit resistance to Oxotremorine-induced desensitization. sdbonline.org Specifically, in hippocampal slices from GRK5 knock-out mice, M2 and M4 muscarinic autoreceptors showed significantly reduced internalization after treatment with this compound, while M1 receptor internalization was unaffected. capes.gov.br This suggests that GRK5 is selectively involved in the desensitization of presynaptic M2/M4 autoreceptors, and its deficiency leads to their impaired desensitization and subsequent cholinergic hypofunction. capes.gov.br
GRK2 has also been implicated in muscarinic receptor desensitization, particularly for the M1 receptor. mdpi.com In addition to its kinase activity, which phosphorylates the receptor, GRK2 possesses a Regulator of G protein Signaling (RGS) homology domain. This domain allows GRK2 to contribute to desensitization in a phosphorylation-independent manner by sequestering the active Gαq subunit, thereby directly inhibiting G protein-mediated signaling. mdpi.com The recruitment of arrestin-3 to the M1 receptor has been shown to be partially dependent on this GRK2-mediated phosphorylation. mdpi.com
These findings highlight that this compound-induced receptor desensitization is a complex process involving specific GRKs that can act through both phosphorylation-dependent and -independent mechanisms to regulate distinct muscarinic receptor subtypes.
Beta-Arrestin Recruitment and Trafficking
Following GRK-mediated phosphorylation of the receptor, β-arrestin proteins are recruited from the cytosol to the plasma membrane. nih.gov The binding of β-arrestin to the phosphorylated receptor sterically hinders the receptor's interaction with G proteins, effectively uncoupling it from downstream signaling pathways and leading to desensitization. nih.gov Furthermore, β-arrestins act as scaffold proteins, facilitating receptor internalization via clathrin-coated pits and initiating G protein-independent signaling cascades. nih.gov
The interaction of this compound with muscarinic receptors has been shown to trigger β-arrestin recruitment. For the M1 muscarinic receptor, this compound application induces the binding of β-arrestin 2. pnas.org For the M2 muscarinic receptor (CHRM2), this compound acts as a partial agonist for β-arrestin recruitment, while being a strong agonist for receptor internalization. chayon.co.kr This demonstrates that the signaling profile of this compound can vary between different receptor subtypes and signaling pathways.
Studies on the M3 muscarinic receptor further underscore the importance of receptor phosphorylation for β-arrestin recruitment. A phosphorylation-deficient M3 receptor mutant showed a significant reduction in maximal β-arrestin recruitment in response to this compound when compared to the wild-type receptor. nih.gov This uncoupling from β-arrestin recruitment occurred despite the mutant receptor retaining its ability to couple to Gq/11-mediated calcium mobilization, indicating a bias towards G protein-dependent signaling in the absence of phosphorylation sites. nih.gov
| Receptor Subtype | This compound Effect on β-Arrestin Recruitment | Reference |
| M1 | Induces β-arrestin 2 binding | pnas.org |
| M2 (CHRM2) | Partial agonist for recruitment | chayon.co.kr |
| M3 | Recruitment is dependent on receptor phosphorylation | nih.gov |
Modulation of Other Receptor Systems and Ion Channels
The pharmacological actions of this compound are not confined to the direct activation of muscarinic receptors. It also exerts significant modulatory effects on other critical components of cellular signaling, including various ion channels and neurotransmitter receptor systems.
Interaction with KCNQ Potassium Channels
KCNQ (or Kv7) channels are voltage-gated potassium channels that are fundamental in controlling neuronal excitability. The M-current, a slow, non-inactivating potassium current mediated by heteromers of KCNQ2 and KCNQ3 subunits, is a key regulator of the resting membrane potential and action potential firing. researchgate.net
A primary mechanism of action for this compound is the inhibition of KCNQ channels through the activation of M1 muscarinic receptors. researchgate.netjneurosci.org Stimulation of M1 receptors by this compound strongly reduces the currents produced by KCNQ1, KCNQ2, KCNQ3, and KCNQ4 subunits expressed individually. researchgate.net It also inhibits the currents from KCNQ2/KCNQ3 and KCNQ1/KCNE1 heteromers. researchgate.net This inhibition is mediated by a diffusible second messenger, as the effect can be observed in cell-attached patches when this compound is applied outside the patch. researchgate.net
Interestingly, research has also uncovered a direct, muscarinic receptor-independent mechanism of KCNQ channel blockade by this compound. In Xenopus oocytes expressing only KCNQ2/3 channels (without M1 receptors), this compound was still able to inhibit the KCNQ2/3 current. nih.gov This direct inhibitory effect was not observed with the close analogue oxotremorine or the distinct muscarinic agonist xanomeline (B1663083), suggesting that the positively charged trimethylammonium moiety present in this compound is crucial for this direct interaction. nih.gov
| KCNQ Channel Subunit(s) | Effect of this compound | Mediating Receptor | Reference |
| KCNQ1, KCNQ2, KCNQ3, KCNQ4 | Current Inhibition | M1 Muscarinic Receptor | researchgate.net |
| KCNQ2/KCNQ3 (heteromer) | Current Inhibition | M1 Muscarinic Receptor | researchgate.net |
| KCNQ1/KCNE1 (heteromer) | Current Inhibition | M1 Muscarinic Receptor | researchgate.net |
| KCNQ2/KCNQ3 (heteromer) | Direct Current Inhibition | None (Receptor-Independent) | nih.gov |
Influence on NMDA Receptor Function
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors that play a critical role in synaptic plasticity, a cellular mechanism underlying learning and memory. The cholinergic system is known to modulate NMDA receptor function, and this compound has been shown to directly participate in this cross-talk.
Studies using Xenopus oocytes co-expressing human M1 receptors and NR1/2B NMDA receptors demonstrated that this compound potentiates NMDA receptor-mediated ion currents. tocris.comnih.gov This potentiation occurs through two distinct mechanisms. Firstly, there is an M1 receptor-dependent pathway, where activation of the muscarinic receptor leads to an enhancement of the NMDA response. nih.gov This effect is blocked by the muscarinic antagonist atropine. Secondly, this compound can directly potentiate NMDA receptors, independent of muscarinic receptor activation. This was shown in oocytes expressing only NMDA receptors, where co-application of this compound with NMDA still resulted in an enhanced current, an effect that was not blocked by atropine. nih.gov This direct potentiation was not observed with other muscarinic agonists like oxotremorine or xanomeline, again pointing to the unique properties conferred by the chemical structure of this compound. nih.gov
Heterologous Modulation of Opioid Receptor Signaling
Heterologous desensitization is a process where the activation of one type of receptor leads to the desensitization of another, different receptor type. This form of receptor cross-talk is a vital mechanism for integrating diverse signaling inputs.
Research has demonstrated that this compound can induce heterologous desensitization of mu-opioid receptors (MOR). physiology.orgnih.gov In acutely dissociated adult rat sphenopalatine ganglion (SPG) neurons, which endogenously express both M2 muscarinic receptors and MORs, prolonged stimulation (10 minutes) of M2 receptors with this compound resulted in a significant reduction of the inhibitory effect of morphine on Ca2+ currents. physiology.orgnih.govnih.gov This indicates that the activation of M2 receptors desensitized the signaling pathway of the MORs. This effect was confirmed to be mediated by M2 receptors, as it was sensitive to the M2-selective antagonist methoctramine (B27182). physiology.orgnih.gov Conversely, prolonged exposure to the MOR agonists morphine or DAMGO did not cause a similar heterologous desensitization of the M2 muscarinic receptors, suggesting a unidirectional modulation in this specific neuronal population. physiology.orgnih.gov
Structure Activity Relationship Sar Studies and Analog Development
Chemical Modifications and Their Impact on Muscarinic Receptor Selectivity
Oxotremorine (B1194727) M is known as a non-selective muscarinic agonist, activating all five muscarinic receptor subtypes with similar affinity. frontiersin.orgmedchemexpress.com This lack of selectivity has prompted extensive research into chemical modifications aimed at eliciting a preference for a specific receptor subtype. These studies have revealed that even subtle changes to the Oxotremorine M scaffold can significantly alter its pharmacological profile.
One area of focus has been the modification of the heterocyclic ring system. For instance, a series of novel compounds were synthesized where the pyrrolidone ring of this compound was replaced with a 1,2,5-thiadiazole (B1195012) ring. nih.gov Within this series, altering the length of the alkoxy and alkylthio side chains had a profound impact on receptor affinity and selectivity. Specifically, C5-6 (alkyloxy)/(alkylthio)-TZTPs (3-(3-alkoxy/alkylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridines) emerged as potent and functionally selective M1 muscarinic agonists. nih.gov Conversely, replacing the 1,2,5-thiadiazole with a 1,2,5-oxadiazole ring resulted in a significant loss of affinity and efficacy. nih.gov
Further studies have shown that the presence of a piperidine (B6355638) ring can induce functional selectivity. For example, one derivative with a piperidine ring exhibited an M1 antagonist/M2 partial agonist/M3 full agonist profile, whereas the corresponding quaternary ammonium (B1175870) salt acted as a muscarinic agonist at all three subtypes with some preference for M2 receptors. researchgate.net The introduction of a 5-phenyl group to an isoxazole-based analog of this compound transformed it from a potent, unselective agonist into a muscarinic antagonist with a slight selectivity for the M1 subtype. researchgate.net
These findings highlight the critical role of the heterocyclic core and its substituents in determining the nature and selectivity of interaction with muscarinic receptor subtypes.
Table 1: Impact of Chemical Modifications on Muscarinic Receptor Selectivity of this compound Analogs
| Analog/Modification | Key Structural Change | Impact on Muscarinic Receptor Selectivity | Reference |
|---|---|---|---|
| C5-6 (alkyloxy)/(alkylthio)-TZTPs | Replacement of pyrrolidone with substituted 1,2,5-thiadiazole ring | Potent and functionally selective M1 agonists | nih.gov |
| Butoxy/Hexyloxy-OZTPs | Replacement of 1,2,5-thiadiazole with 1,2,5-oxadiazole | Much lower affinity and efficacy compared to thiadiazole analogs | nih.gov |
| Compound 21 (piperidine-containing) | Incorporation of a piperidine ring | M1 antagonist/M2 partial agonist/M3 full agonist profile | researchgate.net |
| Compound 12 (5-phenylisoxazole analog) | Addition of a 5-phenyl group to the isoxazole (B147169) ring | Muscarinic antagonist with slight M1 selectivity | researchgate.net |
Design and Synthesis of this compound Derivatives for Research Probes
The development of this compound derivatives has been instrumental in creating sophisticated research probes to explore the intricacies of muscarinic receptor function. These synthetic analogs, often incorporating specific structural motifs, serve as tools to investigate receptor activation, allosteric modulation, and subtype-specific signaling pathways.
One strategy involves the creation of "hybrid" molecules that combine the orthosteric agonism of this compound with the properties of allosteric modulators. For example, a series of ligands were synthesized that attached allosteric antagonist moieties (phthalimidopropane or 1,8-naphthalimido-2,2-dimethylpropane) to the acetylenic fragment characteristic of this compound. nih.govcapes.gov.br These hybrid compounds were shown to exhibit allosteric action and, in many cases, behaved as subtype-selective antagonists, demonstrating that the functions of both components could be merged into a single molecule. nih.govcapes.gov.br
Another approach has been the development of bitopic ligands, which are designed to simultaneously interact with both the orthosteric and a less-conserved allosteric binding site on the receptor. This strategy aims to achieve higher receptor subtype selectivity. acs.org For instance, bitopic ligands have been created by linking the pharmacophore of the M1/M4-preferring agonist xanomeline (B1663083) with an M1-selective positive allosteric modulator. cnr.itmdpi.com These probes have been used with techniques like Förster resonance energy transfer (FRET) to study the conformational changes in the M1 and M2 receptors upon ligand binding, providing insights into the molecular mechanics of receptor activation. cnr.itmdpi.com
Furthermore, the synthesis of non-quaternized and quaternized derivatives of this compound has allowed for the investigation of central versus peripheral muscarinic effects. nih.gov The non-quaternary compounds were able to cross the blood-brain barrier and elicit central effects like tremors, with a potency that correlated with their in vitro activity. nih.gov Such derivatives are valuable for studying the in vivo consequences of activating specific muscarinic receptor populations.
Table 2: this compound Derivatives as Research Probes
| Derivative Type | Design Strategy | Research Application | Reference |
|---|---|---|---|
| Hybrid Ligands (Oxotremorine-Allosteric Antagonist) | Covalently linking the acetylenic fragment of this compound to an allosteric antagonist moiety. | Investigating allosteric modulation and developing subtype-selective antagonists. | nih.govcapes.gov.br |
| Bitopic Ligands (Xanomeline-PAM hybrids) | Combining the pharmacophores of an orthosteric agonist and a positive allosteric modulator (PAM). | Probing receptor conformational changes (e.g., via FRET) and achieving subtype selectivity. | cnr.itmdpi.com |
| Non-quaternized this compound Analogs | Synthesis of tertiary amine derivatives. | Studying central muscarinic effects in vivo due to blood-brain barrier penetration. | nih.gov |
| This compound | Used as a tool to evoke neurotransmitter release. | Studying the M5 receptor's role in dopamine (B1211576) release from rat striatal slices. | sci-hub.seacs.org |
Stereochemical Influences on Pharmacological Profile
The stereochemistry of a molecule, the three-dimensional arrangement of its atoms, can have a dramatic effect on its biological activity. This is particularly true for drugs that interact with chiral biological targets like G-protein coupled receptors. In the case of this compound and its analogs, stereoisomerism has been shown to be a critical determinant of their pharmacological profile.
Research on analogs of oxotremorine has demonstrated a clear stereoselectivity at muscarinic receptors. Studies involving the synthesis and pharmacological testing of enantiomers (non-superimposable mirror images) of 5-methyl-2-pyrrolidone analogues of oxotremorine have been particularly revealing. nih.gov In these series of compounds, the R-enantiomers were consistently and considerably more potent than their corresponding S-enantiomers. nih.govnih.gov This stereoselectivity was observed both in vitro, in isolated tissue preparations like the guinea pig ileum, and in vivo, in studies measuring central and peripheral muscarinic effects. nih.govnih.gov
Interestingly, this preference for the R-isomer held true regardless of whether the compound acted as an agonist, a partial agonist, or a competitive antagonist. nih.govnih.gov For example, the (R)-isomer of one pyrrolidine (B122466) derivative was a more potent and selective antagonist of the central effects of oxotremorine than atropine, while the (R)-isomers of other analogs were potent agonists. nih.gov The consistent potency difference between the enantiomers suggests that both agonists and antagonists in this series bind to the muscarinic receptor in an essentially identical manner, interacting with a common chiral recognition site. nih.govnih.gov This contrasts with classical muscarinic antagonists which are thought to engage additional accessory binding sites. nih.gov
Table 3: Stereochemical Influence on the Activity of Oxotremorine Analogs
| Compound Series | Stereoisomers Compared | Key Pharmacological Finding | Reference |
|---|---|---|---|
| 5-methyl-2-pyrrolidone analogues of oxotremorine | R-enantiomers vs. S-enantiomers | The R-enantiomers were significantly more potent than the S-enantiomers, regardless of whether they were agonists or antagonists. | nih.gov |
| Acetylenic compounds related to oxotremorine | R-isomers vs. S-isomers | R-isomers were more potent both in vivo and in vitro for agonist, partial agonist, and antagonist activity. | nih.gov |
| N-[4-(tertiary amino)-2-butynyl]-5-methyl-2-pyrrolidones | (R)-13, (R)-14, (R)-15 vs. corresponding S-enantiomers | The R enantiomers of compounds 13-15 were considerably more potent in vivo and in vitro. | nih.gov |
In Vitro Pharmacological Methodologies Employing Oxotremorine M
Radioligand Binding Assays using [3H]Oxotremorine M
Radioligand binding assays utilizing the tritiated form of Oxotremorine (B1194727) M, [3H]this compound, are a fundamental technique for directly probing the agonist binding site of muscarinic acetylcholine (B1216132) receptors (mAChRs). This method allows for the determination of binding affinities (Kd and Ki values) and receptor densities (Bmax) in various tissues and cell preparations.
Studies have employed [3H]this compound to characterize the binding properties of mAChRs in different tissues. For instance, in the rat cerebral cortex, [3H]this compound has been used alongside the antagonist radioligand [3H]-N-methylscopolamine (NMS) to predict the efficacy of various muscarinic compounds. nih.govnih.gov The ratio of a compound's affinity for the NMS binding site versus the [3H]this compound binding site (NMS/Oxo-M ratio) serves as an index of its agonist activity. nih.govnih.gov Full agonists exhibit a high NMS/Oxo-M ratio, while antagonists show a ratio close to one, and partial agonists fall in between. nih.govsigmaaldrich.com
Saturation binding experiments with [3H]this compound in rat hippocampal membranes have revealed the presence of both high and low-affinity binding sites. nih.gov In one study, these sites exhibited Kd values of 1.2 nM and 445.8 nM, respectively. nih.gov The presence of guanine (B1146940) nucleotides, such as GTP, can influence agonist binding affinity, often converting high-affinity sites to a low-affinity state, a characteristic feature of G protein-coupled receptors. nih.gov
Competition binding assays, where unlabeled compounds compete with [3H]this compound for binding to the receptor, are used to determine the inhibitory constants (Ki) of these compounds. For example, the antiarrhythmic agent bretylium (B1223015) tosylate demonstrated a high affinity for [3H]this compound-labeled receptors in both rat heart and brain cortex, with a Ki value of 0.8 µM for the high-affinity sites. nih.gov Similarly, the affinities of various muscarinic drugs have been determined using [3H]this compound binding in a mixture of tissues containing M1-M4 receptor subtypes. sigmaaldrich.com
It is important to note that while [3H]this compound is a valuable tool, other radioagonists like [3H]iperoxo have been developed, which may offer advantages in labeling all five muscarinic receptor subtypes due to their higher affinity and stability. researchgate.net
Table 1: Binding Affinities of Selected Compounds Determined Using [3H]this compound Radioligand Binding Assays
| Compound | Tissue/Cell Type | Parameter | Value | Reference |
|---|---|---|---|---|
| [3H]this compound | Rat Hippocampus | Kd (high affinity) | 1.2 nM | nih.gov |
| Rat Hippocampus | Kd (low affinity) | 445.8 nM | nih.gov | |
| Rat Brain (M1-M4 mix) | Kd1 | 2.5 nM | sigmaaldrich.com | |
| Rat Brain (M1-M4 mix) | Kd2 | 9.0 µM | sigmaaldrich.com | |
| Bretylium Tosylate | Rat Heart | Ki (high affinity) | 0.9 µM | nih.gov |
| Rat Heart | Ki (low affinity) | 11 µM | nih.gov | |
| Rat Brain Cortex | Ki (high affinity) | 0.8 µM | nih.gov | |
| Atropine | Mouse Cerebral Cortex | pKi | 9.46 | guidetopharmacology.org |
| Pirenzepine (B46924) | Rat Cerebral Cortex | Ki | 0.12 µM | nih.gov |
| LY2033298 | CHO hM4 Membranes | Potentiation of [3H]Oxo-M binding | Dose-dependent | pnas.org |
| Scopolamine | Rat Striatal Slices | Inhibition of oxotremorine-evoked [3H]DA release | IC50 = 0.45 nM | sci-hub.se |
Functional Assays in Cell Lines and Heterologous Expression Systems
Functional assays in cultured cell lines and heterologous expression systems are indispensable for characterizing the downstream signaling pathways activated by this compound. These systems, often involving cells engineered to express specific muscarinic receptor subtypes, allow for the precise dissection of receptor function.
A primary mechanism of action for muscarinic receptors is the modulation of second messenger production. This compound is frequently used to stimulate these pathways for their quantitative analysis.
The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and the subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.govmdpi.cominnoprot.cominnoprot.com The accumulation of inositol phosphates can be measured by pre-labeling cells with [3H]inositol and quantifying the radioactivity of the generated inositol phosphates. nih.gov For instance, this compound has been shown to stimulate phosphoinositide hydrolysis in various cell types, including those expressing M1, M3, and M5 receptors. mdpi.cominnoprot.cominnoprot.com Studies in CHO cells expressing the human M1 receptor have demonstrated that this compound and other orthosteric agonists activate Gαq/11-dependent signaling, leading to inositol phosphate (B84403) accumulation. core.ac.uk
Conversely, the M2 and M4 receptor subtypes typically couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. mdpi.comsemanticscholar.org this compound can be used to elicit this inhibitory effect on cAMP production, which is often measured in the presence of an adenylyl cyclase stimulator like forskolin. nih.govchayon.co.kr Interestingly, under certain conditions, M2 receptors have also been shown to stimulate cAMP synthesis and inositol phosphate accumulation. researchgate.net In PC12 cells, this compound was found to inhibit cAMP accumulation but did not stimulate inositol-phospholipid metabolism, highlighting the differential signaling pathways that can be activated by the same agonist in different cellular contexts. nih.gov
Table 2: this compound-Stimulated Second Messenger Production in Functional Assays
| Receptor Subtype | Cell Line | Assay | Effect | EC50/IC50 | Reference |
|---|---|---|---|---|---|
| M1 | CHO-K1 | Inositol Phosphate Accumulation | Stimulation | - | core.ac.uk |
| M2 | CHO-M2 | Inositol Phosphate Accumulation | Stimulation | - | researchgate.net |
| M2 | PC12 | cAMP Accumulation | Inhibition | - | nih.gov |
| M3 | Mouse Ileal Muscle | cAMP Accumulation (Isoprenaline-stimulated) | Inhibition | - | mdpi.com |
| M5 | CHRM5 Nomad Cell Line | Diacylglycerol (DAG) Flux | Stimulation | 1.48 x 10-8 M | innoprot.com |
| M1 | CHO-M1 | [35S]GTPγS-Gαq/11 binding | Stimulation | ~1 µM | core.ac.uk |
| M1 | CHO-M1 | [35S]GTPγS-Gαi1/2 binding | Stimulation | pEC50 = 5.13 | core.ac.uk |
| M2/M4 | Rat Brain | [35S]GTPγS binding (Gq alpha) | Stimulation | 1.25 µM | giffordbioscience.com |
The IP3 produced following the activation of Gq/11-coupled muscarinic receptors binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ concentration is a key signaling event that can be monitored using fluorescent Ca2+ indicators.
This compound is a standard agonist used in calcium mobilization assays to assess the function of M1, M3, and M5 receptors. nih.govinnoprot.comphysiology.org These assays are typically performed in cell lines stably or transiently expressing a specific receptor subtype. For example, in CHO-K1 cells expressing the human M3 muscarinic receptor, this compound elicits a concentration-dependent increase in intracellular calcium. nih.gov Similarly, in a HEK293 cell line expressing the M1 receptor, this compound induced calcium flux with an EC50 of 9.17 x 10-7 M. innoprot.com In some experimental setups, M4 receptors, which are typically Gi/o-coupled, can be engineered to couple to the calcium signaling pathway through the co-expression of a promiscuous G protein like Gα15, allowing for their functional characterization using calcium mobilization assays. genscript.com
Table 3: this compound-Induced Calcium Mobilization
| Receptor Subtype | Cell Line | EC50 | Reference |
|---|---|---|---|
| M1 | Nomad CHRM1 Cell Line | 9.17 x 10-7 M | innoprot.com |
| M3 | PathHunter CHO-K1 (wild-type) | log10(EC50) = -5.22 M | nih.gov |
| M3 | PathHunter CHO-K1 (phosphorylation-deficient) | log10(EC50) = -4.35 M | nih.gov |
| M4 | CHO-K1/Gα15/M4 | Concentration-dependent increase | genscript.com |
Measurement of Second Messenger Production (e.g., cAMP, Inositol Phosphates)
Electrophysiological Recordings in Isolated Neurons and Tissue Slices
Electrophysiological techniques provide a direct measure of the effects of this compound on neuronal excitability, ion channel function, and synaptic communication. These methods are crucial for understanding the physiological roles of muscarinic receptors in the nervous system.
Voltage-clamp and current-clamp recordings are powerful tools to study how this compound modulates ion channels and neuronal firing patterns. In voltage-clamp mode, the membrane potential is held constant, allowing for the measurement of ion currents flowing across the membrane. In current-clamp mode, the membrane potential is allowed to change freely, enabling the study of changes in neuronal excitability and action potential firing.
A well-characterized effect of this compound is the inhibition of the M-current, a voltage-gated potassium (K+) current mediated by KCNQ channels. nih.govfrontiersin.orgnih.gov This inhibition leads to membrane depolarization and increased neuronal excitability. nih.govelifesciences.org For example, in cultured vestibular-afferent neurons, this compound significantly reduced the M-current by 58%. nih.gov Similarly, in rat superior cervical ganglion neurons, this compound inhibited M-currents with a half-maximal effect at 1 μM. nih.gov
This compound has also been shown to modulate other ion channels, including calcium (Ca2+) channels. nih.govnih.govnih.gov In acutely isolated rat intracardiac neurons, this compound reversibly inhibited the peak Ba2+ current (carried through Ca2+ channels) in a concentration-dependent manner, with a half-maximal inhibition at 40.8 nM. nih.gov This inhibition was found to be mediated by M2 receptors and involved a pertussis toxin-sensitive G protein. nih.gov In rat sphenopalatine ganglion neurons, this compound inhibited N-type and R-type Ca2+ currents via M2 receptors. nih.govnih.gov
Current-clamp recordings have demonstrated that this compound can induce depolarization and trigger action potential discharges in various neuron types, an effect often linked to M-current inhibition. nih.govcore.ac.uk In some neurons, this depolarization is followed by a train of action potentials. frontiersin.org
This compound is widely used to investigate the muscarinic modulation of synaptic transmission and neurotransmitter release. By acting on presynaptic muscarinic receptors, this compound can either enhance or inhibit the release of various neurotransmitters.
In the spinal cord, this compound has been shown to potentiate GABAergic synaptic transmission by increasing the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs). nih.gov This effect is dependent on Ca2+ influx and is thought to be mediated by the increased excitability of GABAergic interneurons. nih.gov Conversely, in other contexts, this compound can inhibit GABA release through the activation of M2 and M4 receptors. researchgate.net
The modulation of glutamate (B1630785) release by this compound has also been documented. In the mouse auditory cortex, this compound was found to depress glutamatergic synaptic transmission. biorxiv.org Furthermore, this compound is used to evoke the release of neurotransmitters like dopamine (B1211576) (DA) in studies investigating the role of muscarinic receptors in reward pathways. For instance, in rat striatal slices, this compound-evoked [3H]DA release is a key functional assay for studying M5 receptor antagonists. sci-hub.se
In the context of the neuromuscular junction, this compound has been used to study the feedback modulation of acetylcholine (ACh) release. frontiersin.org
Table 4: Electrophysiological and Neurotransmitter Release Effects of this compound
| Preparation | Effect | Receptor(s) Implicated | Key Findings | Reference |
|---|---|---|---|---|
| Rat Vestibular-Afferent Neurons | M-current reduction | Muscarinic | 58% reduction in M-current amplitude. | nih.gov |
| Rat Superior Cervical Ganglion Neurons | M-current inhibition | M1 | Half-maximal effect at 1 μM. | nih.gov |
| Rat Intracardiac Neurons | Inhibition of peak Ba2+ current | M2 | Half-maximal inhibition at 40.8 nM. | nih.gov |
| Rat Sphenopalatine Ganglion Neurons | Inhibition of Ca2+ currents | M2 | Inhibition of N-type and R-type currents. | nih.govnih.gov |
| Rat Hippocampal Neurons | Depolarization | Muscarinic | Average depolarization of 11.5 mV. | core.ac.uk |
| Rat Spinal Cord Slices | Increased frequency of GABAergic sIPSCs | M2, M3, M4 | Potentiation of GABAergic tone. | nih.gov |
| Mouse Auditory Cortex | Depression of glutamatergic synaptic transmission | Muscarinic | Transient depression of synaptic potentials. | biorxiv.org |
| Rat Striatal Slices | Evoked [3H]Dopamine release | M5 | Functional assay for M5 antagonists. | sci-hub.se |
Voltage-Clamp and Current-Clamp Techniques
Receptor Autoradiography and Quantitative Microscopy
In vitro pharmacological studies have extensively utilized this compound, particularly its radiolabeled form ([³H]this compound), to elucidate the distribution and characteristics of muscarinic acetylcholine receptors (mAChRs), primarily the M2 subtype, in various tissues. Methodologies such as receptor autoradiography and quantitative microscopy have been pivotal in these investigations.
Receptor autoradiography with [³H]this compound allows for the precise localization and quantification of M2 receptors in tissue sections. This technique involves incubating slide-mounted tissue sections with the radioligand, followed by washing, drying, and visualization of the bound ligand. researchgate.net The resulting autoradiographs reveal the density and distribution of the target receptors with high anatomical resolution. researchgate.netnih.govnih.gov
Quantitative microscopy, including fluorescence and electron microscopy, complements autoradiography by providing insights into the functional consequences of receptor activation by this compound at a cellular and subcellular level. nih.govnih.gov For instance, quantitative fluorescence microscopy has been used to measure changes in intracellular signaling molecules, while quantitative electron microscopy has enabled the study of receptor trafficking and internalization following agonist stimulation. nih.govnih.gov
Detailed Research Findings
Receptor Distribution and Binding Characteristics
Autoradiographic studies have consistently demonstrated that receptors with high affinity for [³H]this compound, identified as M2 receptors, are widely and heterogeneously distributed throughout the brain and in peripheral tissues. nih.govnih.gov
In the rat brain, M2 receptors are found throughout the brain, with particularly high densities in layers III and V of the cerebral cortex, various thalamic nuclei, the inferior and superior colliculus, and brainstem cholinergic nuclei. nih.gov This distribution contrasts with that of M1 receptors, which are predominantly located in telencephalic structures. nih.gov Scatchard analysis, a method used to determine binding affinity and receptor density, has been applied in several studies using [³H]this compound. For example, in the cat visual cortex, [³H]this compound was found to bind to a single site. nih.gov Similarly, analysis in rat inferior collicular slices also revealed a single binding site. nih.gov These findings support the hypothesis that M1 and M2 receptors are distinct subtypes of the muscarinic acetylcholine receptor. nih.gov
In the human eye, in vitro autoradiography has shown that [³H]this compound binding sites are localized specifically to the longitudinal portion of the ciliary muscle. researchgate.net Unlike non-subtype-specific muscarinic ligands, this compound did not show significant binding in the iris or ciliary epithelium, suggesting a selective role in modulating aqueous humor outflow. researchgate.net
Studies on the developing cat visual cortex revealed that the laminar distribution of [³H]this compound binding sites changes during postnatal development. nih.gov Initially localized to intermediate cortical layers, the binding becomes most prominent in layers V and VI in adult animals. nih.gov This developmental redistribution is dependent on cortical input, as eliminating afferent pathways prevents the mature pattern from forming. nih.gov
Quantitative Microscopy of Cellular Responses
Quantitative microscopy techniques have been employed to study the cellular effects of this compound. In the human leukemic T-cell line (CEM), quantitative fluorescence microscopy, using the NO-sensitive dye DAF-2, revealed that this compound enhances nitric oxide (NO) production. nih.gov This effect was antagonized by M1 and M3 receptor antagonists, but not by an M2 antagonist, suggesting that in these cells, this compound acts via M1/M3 receptors to trigger NO synthesis. nih.gov
Quantitative analysis at the electron microscopic level has been used to investigate the internalization and trafficking of M2 receptors in rat striatal interneurons following stimulation with this compound. nih.gov These studies showed that acute treatment with this compound induces a significant redistribution of the M2 receptor from the plasma membrane to intracellular compartments, specifically endosomes. nih.gov This agonist-induced internalization was observed as a dramatic decrease in receptor density at the plasma membrane and a corresponding increase in association with endosomes in the cell body. nih.gov
The table below summarizes the binding characteristics of [³H]this compound determined in various tissues through receptor autoradiography.
Table 1: Binding Characteristics of [³H]this compound in Different Tissues
| Tissue | Species | Dissociation Constant (Kd) | Receptor Density (Bmax) | Reference |
|---|---|---|---|---|
| Inferior Colliculus | Rat | 1.9 nM | 1.4 pmol/mg protein | nih.gov |
| Visual Cortex | Cat (Adult) | 7.1 nM | 256.39 fmol/mg protein | nih.gov |
In Vivo Pharmacological Investigations of Oxotremorine M in Non Human Models
Central Nervous System (CNS) Cholinergic System Research (Peripheral Action of Oxotremorine (B1194727) M)
While Oxotremorine M primarily acts peripherally, direct CNS application studies have been crucial in elucidating the roles of muscarinic receptors in various brain functions.
Effects on Neurotransmitter Release and Turnover (e.g., Dopamine (B1211576), Acetylcholine)
This compound has been shown to modulate the release of several neurotransmitters, most notably dopamine and acetylcholine (B1216132), through its action on muscarinic receptors.
In the striatum, a key area for motor control and reward, this compound exhibits complex, activity-dependent effects on dopamine release. At low-frequency stimulation, it decreases dopamine release, but at high-frequency stimulation, it can enhance it. jneurosci.org This modulation is indirect, occurring through the regulation of acetylcholine release from cholinergic interneurons, which in turn acts on nicotinic receptors on dopamine axons. jneurosci.org Specifically, in the caudate-putamen, this regulation requires both M2 and M4 muscarinic receptors located on cholinergic interneurons. jneurosci.org The M5 muscarinic receptor, found almost exclusively on dopamine neurons, also plays a role in modulating dopamine release. researchgate.net Studies using M5-selective modulators have shown that a negative allosteric modulator can block the effect of this compound on dopamine release, while a positive allosteric modulator can enhance it. researchgate.net
Furthermore, in vitro studies on striatal slices have demonstrated that the inhibitory effect of this compound on dopamine release is mediated by M4 receptors. acs.org In a mouse model of autism spectrum disorder, this compound caused a significant reduction in evoked dopamine release, indicating that presynaptic muscarinic receptor function is intact in these animals. biorxiv.org
The interaction between muscarinic and dopaminergic systems is also evident in the context of cAMP signaling. In neurons where D1 and M4 receptors are co-expressed, this compound administration leads to a decrease in dopamine-stimulated cAMP levels. mdpi.com
Regarding acetylcholine, this compound, as a muscarinic agonist, influences its release through autoreceptors, typically leading to a decrease in acetylcholine release as part of a negative feedback mechanism. frontiersin.org
Modulation of Neuronal Excitability and Network Activity
This compound significantly modulates neuronal excitability and network activity in various brain regions, primarily by acting on different subtypes of muscarinic receptors and interacting with ion channels.
In the cerebral cortex of rats, iontophoretic application of this compound induces a biphasic effect on the spontaneous firing of neurons: an initial brief increase followed by a prolonged inhibition. nih.gov The excitatory phase can be blocked by both M1 and M2 receptor antagonists, while the inhibitory phase is sensitive to M2 antagonists. nih.gov this compound also depresses neuronal discharges evoked by glutamate (B1630785) or acetylcholine, an effect that is most sensitive to M2 receptor antagonists. nih.gov
A key mechanism underlying the modulation of neuronal excitability by this compound is the suppression of the M-current, a potassium current mediated by Kv7 channels. In wild-type cortical neurons, this compound increases neuronal firing and can induce spontaneous firing. jneurosci.org This effect is attenuated in mice with a mutation that impairs M-current suppression, highlighting the importance of this current in cholinergic modulation of neuronal excitability. jneurosci.org Similarly, in sympathetic neurons, this compound increases the number of spikes fired in both phasic-1 and phasic-2 neurons. rupress.org
In the spinal cord, this compound has been shown to trigger a slow rhythmic bursting activity in thoracic segments, revealing a rhythmogenic capability in this region. plos.org This rhythm drives bursting in both axial motoneurons and intermediolateral sympathetic preganglionic neurons. plos.org The application of an m2-preferring muscarinic agonist, oxotremorine, was found to increase the excitability of spinal motoneurons. researchgate.net
Investigation of Cognitive Processes (e.g., Learning and Memory) in Animal Models
The cholinergic system is well-established as a critical player in cognitive functions, particularly learning and memory. ijpsonline.com Studies using this compound in animal models have provided further insights into the role of muscarinic receptors in these processes.
In mice, Oxotremorine, a related compound, has been shown to antagonize morphine-induced memory impairment. ijpsonline.com Furthermore, Oxotremorine can attenuate retrograde amnesia induced by GABAergic agonists. cas.cz The central cholinergic pathways are known to have a prominent role in learning and memory, and a decrease in acetylcholine synthesis and muscarinic receptor downregulation are associated with cognitive impairment in aged rats. ijpsonline.com
Studies have indicated that M1 receptor agonists have the potential to ameliorate cognitive deficits in animal models of Alzheimer's disease. nih.gov In line with this, activators of M1 and M4 receptors have been found to improve memory in animals with impaired baseline performance. researchgate.net
Studies on Motor Function and Coordination
The influence of this compound on motor function is a well-documented phenomenon, with the compound being known to induce Parkinson's-like symptoms such as tremors and ataxia in animal models. taylorandfrancis.com This has made it a useful tool for studying the role of the cholinergic system in motor control.
In newborn rats, the specific activation of muscarinic cholinergic receptors with oxotremorine triggers a slow burst rhythm in thoracic spinal segments, rhythmically activating axial motoneurons. plos.org This suggests a role for intraspinal cholinergic control in the coordination of motor activities. plos.org
Studies in M4 muscarinic receptor knockout mice have shown that these animals exhibit altered responses to this compound, indicating the involvement of this receptor subtype in motor control. frontiersin.org The motor coordination is a result of complex interactions between various neurotransmitter systems, including acetylcholine, GABA, and glutamate, particularly within the striatum. frontiersin.org
Peripheral Nervous System and Autonomic Function Research
As a peripherally acting compound, this compound is extensively used to investigate the function of muscarinic receptors in the peripheral nervous system and autonomic regulation.
Gastrointestinal Smooth Muscle Contractility and Regulation
This compound elicits potent contractile responses in various gastrointestinal smooth muscles, including the ileum and colon. chapman.edukoreamed.org This effect is primarily mediated by M2 and M3 muscarinic receptor subtypes expressed on smooth muscle cells. researchgate.net
In the ileum of wild-type mice, this compound induces contractions that are a composite of M2 and M3 receptor-mediated responses. chapman.edu Studies using M2 and M3 receptor knockout mice have helped to dissect these contributions. In M3 knockout mice, the contractile response to this compound is significantly reduced, highlighting the primary role of the M3 receptor in mediating contraction. chapman.edu The M2 receptor contributes to contraction indirectly by inhibiting relaxation.
In the colon, this compound also evokes concentration-dependent contractile responses in both circular and longitudinal smooth muscle strips. koreamed.org In a model of colitis, the contractile response to this compound is markedly attenuated, suggesting alterations in muscarinic receptor function during inflammation. koreamed.org
The signaling pathways downstream of muscarinic receptor activation in gastrointestinal smooth muscle are complex. M3 receptors couple to Gq/11 proteins to stimulate phosphoinositide hydrolysis and mobilize intracellular calcium, leading to contraction. researchgate.netnih.gov M2 receptors, on the other hand, couple to Gi/o proteins to inhibit adenylyl cyclase. nih.gov
Secretory Gland Function
The secretagogue effects of this compound, particularly on salivary glands, have been extensively studied in various non-human models to elucidate the roles of different muscarinic acetylcholine receptor (mAChR) subtypes. In vivo studies in mice consistently demonstrate that systemic administration of oxotremorine induces robust salivation. pnas.orgpnas.org Pharmacological and genetic investigations have revealed that this response is primarily mediated by a combination of M1 and M3 muscarinic receptors located on the glandular tissue.
Studies utilizing genetically modified mice have been instrumental in dissecting these receptor contributions. Research on M1 and M3 receptor single-knockout (KO) mice showed a diminished salivary response to cholinergic agonists, while in M1/M3 double-KO mice, pilocarpine-induced salivation was nearly completely abolished. This strongly supports the concept that both M1 and M3 receptors are crucial for cholinergic-stimulated salivary flow. researchgate.net Conversely, the absence of M2, M4, or M5 receptors does not significantly impair the salivation response to oxotremorine. pnas.orgpnas.orgpnas.org For instance, oxotremorine-induced salivation remained largely intact in M2 receptor mutant mice. pnas.org Similarly, M4 receptor-deficient mice and M5 receptor knockout mice did not show significant alterations in oxotremorine-induced salivation compared to their wild-type counterparts. pnas.orgpnas.org
Interestingly, some research points to an indirect adrenergic component in the secretagogue action of cholinergic agonists under certain conditions. In neonatal rabbits, the secretory effects of oxotremorine were reportedly abolished by β-adrenoceptor antagonists, suggesting a downstream involvement of the adrenergic system. taylorandfrancis.com
Table 1: Effect of Muscarinic Receptor Knockout on Oxotremorine-Induced Salivation in Mice
| Receptor Knockout Model | Effect on Oxotremorine-Induced Salivation | Reference(s) |
| M1 KO | Reduced response | researchgate.net |
| M2 KO | Largely unaffected | pnas.org |
| M3 KO | Reduced response | researchgate.net |
| M4 KO | Largely unaffected | pnas.org |
| M5 KO | Not significantly affected | pnas.org |
| M1/M3 Double KO | Nearly abolished (tested with pilocarpine) | researchgate.net |
Cardiovascular System Modulation
This compound, as a non-selective muscarinic agonist that does not readily cross the blood-brain barrier, primarily exerts its cardiovascular effects through peripheral mAChRs. taylorandfrancis.com Investigations in various animal models, particularly rats, have characterized its influence on heart rate and blood pressure.
In the pithed rat model, intravenous administration of oxotremorine elicits distinct, dose-dependent cardiovascular responses. These include a negative chronotropic effect (bradycardia, or decreased heart rate) and a biphasic inotropic effect on the heart muscle. nih.gov The initial phase consists of a decrease in cardiac contractility (negative inotropy), which is then followed by a more prolonged positive inotropic phase. nih.gov The negative chronotropic effects of muscarinic agonists are almost exclusively mediated by the M2 receptor subtype. pnas.orgphysiology.orgresearchgate.net Pharmacological blockade studies in the pithed rat confirm this, showing that the M2-selective antagonist methoctramine (B27182) inhibits the oxotremorine-induced decrease in heart rate and the initial negative inotropic event. nih.gov The subsequent positive inotropic phase and the bradycardia were also antagonized by both M2 and M3 selective antagonists. nih.gov
Studies in rats with spinal cord injury (SCI) have also utilized this compound to probe the function of spinal autonomic circuits. In these models, this compound administration was investigated for its effects on key cardiovascular parameters like blood pressure and heart rate. nih.gov
Table 2: Cardiovascular Effects of this compound in the Pithed Rat Model
| Cardiovascular Parameter | Observed Effect of this compound | Primary Receptor(s) Implicated | Reference(s) |
| Heart Rate (Chronotropy) | Dose-dependent decrease (bradycardia) | M2 | nih.govphysiology.org |
| Cardiac Contractility (Inotropy) | Initial dose-dependent decrease | M2 | nih.gov |
| Cardiac Contractility (Inotropy) | Subsequent prolonged increase | M2, M3 | nih.gov |
Ex Vivo Receptor Binding Studies from Animal Tissues
Ex vivo receptor binding assays using radiolabeled this compound ([³H]Oxotremorine-M) are a cornerstone of muscarinic receptor pharmacology. Because it is an agonist, [³H]Oxotremorine-M preferentially binds to the high-affinity, G-protein-coupled state of the receptor. This property is exploited to study the interaction of other compounds with this active receptor conformation and to characterize receptor populations in various animal tissues. taylorandfrancis.com
These studies are typically performed on membrane homogenates prepared from specific tissues. For instance, rat brain regions such as the striatum, hippocampus, and cortex, as well as cardiac tissue, have been used extensively. nih.govjneurosci.org In these preparations, the binding of [³H]Oxotremorine-M can be measured. Displacement assays, where unlabeled compounds compete for binding with [³H]Oxotremorine-M, are used to determine the affinity and potency of other agonists and antagonists. nih.gov
Binding studies have been crucial in understanding the selectivity of novel therapeutic agents. For example, the allosteric modulator LY2033298 was shown to potentiate the binding of [³H]Oxotremorine-M to M4 receptors in membranes from both rat striatum and M4-expressing cells, an effect that was absent in membranes from M4 knockout mice, confirming its selectivity. pnas.org
Furthermore, these assays are used to investigate how physiological or pathological states affect receptor characteristics. Studies on copper-deficient rats showed that the condition produced robust effects on the binding of agonists like oxotremorine in brain homogenates. jneurosci.org Similarly, the sensitivity of [³H]Oxotremorine-M binding sites to displacement by organophosphorus compounds has been compared in brain and heart membranes from adult and aging rats, revealing age-related differences in receptor interactions. nih.gov
Table 4: Examples of Ex Vivo Receptor Binding Studies Using [³H]Oxotremorine-M in Animal Tissues
| Animal Model/Tissue | Type of Study | Key Finding | Reference(s) |
| Rat Striatal Membranes | Allosteric Modulator Binding | An M4-selective positive allosteric modulator potentiated [³H]Oxo-M binding. | pnas.org |
| M4 KO Mouse Membranes | Allosteric Modulator Binding | Potentiation of [³H]Oxo-M binding was lost, confirming M4 selectivity. | pnas.org |
| Rat Heart and Brain Membranes | Displacement Assay | Characterized the displacement of [³H]Oxo-M by organophosphorus compounds, noting age-related differences. | nih.gov |
| Copper-Deficient Rat Brain Homogenates | Agonist Binding Assay | Copper deficiency altered the binding properties of muscarinic agonists. | jneurosci.org |
| Mouse Hippocampus and Cortex | G-Protein Coupling Assay | Used oxotremorine-M to stimulate G-protein binding, showing M1 is the primary Gα(q)/11-coupled receptor. | nih.gov |
Synthetic Approaches and Radiolabeling Strategies for Oxotremorine M
Chemical Synthesis Pathways for Oxotremorine (B1194727) M and Analogues
The synthesis of Oxotremorine M and its analogues involves multi-step chemical reactions designed to construct the core structure and introduce various functional groups. A common strategy for creating analogues involves the reaction of precursor molecules in a controlled manner to yield the desired products.
One established method for synthesizing this compound-related compounds involves the reaction of appropriate dimethylamine (B145610) precursors with a monoquaternary bromide in a solvent like acetonitrile (B52724), followed by refluxing for an extended period. acs.org For instance, tertiary bases can be prepared by alternative methods to avoid hazardous reagents like 1,4-dichloro-2-butyne. acs.org
The synthesis of novel heterocyclic analogues structurally related to Oxotremorine has also been reported. researchgate.netdrugbank.com A general pathway for these derivatives begins with the reaction of a hydroxy-isoxazole compound, such as 3-hydroxy-5-methylisoxazole or 3-hydroxy-5-phenylisoxazole, with 1,4-dichloro-2-butyne. researchgate.net This step yields key intermediates which are then further reacted to produce a diverse set of target compounds. researchgate.net This approach allows for the introduction of different terminal groups, replacing the pyrrolidine (B122466) function of the parent compound with moieties like piperidine (B6355638), to investigate the impact of these structural changes on muscarinic receptor activity and selectivity. researchgate.netdrugbank.com Two subseries of compounds, non-quaternized and quaternized derivatives, have been synthesized to explore their pharmacological profiles. nih.gov
Additionally, hybrid molecules have been designed and synthesized by combining the acetylenic fragment of Oxotremorine with moieties from allosteric antagonists. acs.org The general procedure for these "bitopic" ligands involves reacting equimolar amounts of an Oxotremorine-like dimethylamine with a monoquaternary bromide in acetonitrile under reflux conditions. acs.org The resulting products are then purified through crystallization. acs.org
Table 1: Examples of Synthesized this compound Analogues and their General Characteristics
| Analogue Type | Precursors/Key Reagents | Purpose of Synthesis | Reference |
|---|---|---|---|
| Heterocyclic Derivatives | 3-hydroxy-5-methyl/phenylisoxazole, 1,4-dichloro-2-butyne | To investigate the effect of replacing the terminal pyrrolidine ring on muscarinic receptor affinity and selectivity. | researchgate.netdrugbank.com |
| Non-quaternized/Quaternized Series | Oxotremorine-like precursors | To evaluate differences in central vs. peripheral muscarinic effects. | nih.gov |
| Hybrid Allosteric Modulators | Oxotremorine dimethylamine, monoquaternary bromides (e.g., W84) | To create bitopic ligands that combine orthosteric agonist features with allosteric antagonist properties. | acs.org |
| 1,2,5-Thiadiazolyl Derivatives | 3-(3-substituted-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro- 1-methylpyridines | To develop novel M1 selective muscarinic agonists. | ebi.ac.uk |
Stereoselective Synthesis of Enantiomers for Pharmacological Probing
The pharmacological activity of many chiral drugs, including analogues of Oxotremorine, is highly dependent on their stereochemistry. Consequently, the stereoselective synthesis of enantiomers is crucial for elucidating the specific interactions with muscarinic receptors. Asymmetric synthesis, which aims to produce a single enantiomer, can be achieved through various techniques, including the use of a chiral pool, chiral auxiliaries, or enantioselective catalysis. ethz.ch
For Oxotremorine analogues, enantiomers have been synthesized to probe the stereochemical requirements of muscarinic receptors. nih.govnih.gov Specifically, the (R)- and (S)-enantiomers of several 5-methyl-2-pyrrolidone analogues of Oxotremorine were prepared and their biological activities were evaluated both in vitro and in vivo. nih.gov
The research consistently demonstrates that muscarinic receptors exhibit significant stereoselectivity. nih.govnih.gov The (R)-enantiomers of the synthesized analogues were found to be considerably more potent than their corresponding (S)-enantiomers. nih.govnih.gov This stereoselectivity holds true regardless of whether the compound exhibits agonist, partial agonist, or antagonist activity. nih.gov For example, the (R)-isomer of a pyrrolidine derivative acted as a potent antagonist, while the (R)-isomers of a dimethylamino analogue and its trimethylammonium salt were potent agonists. nih.gov This suggests that in this series of compounds, both agonists and antagonists interact with a common receptor site, and the methyl group at the chiral center contributes significantly to the binding affinity. nih.govnih.gov
Table 2: Activity of Enantiomers of Oxotremorine Analogues
| Enantiomer | Compound Type | Pharmacological Activity | Key Finding | Reference |
|---|---|---|---|---|
| (R)-13 | 5-methyl-2-pyrrolidone analogue (pyrrolidine derivative) | Antagonist | More potent than the (S)-enantiomer; showed central and peripheral antimuscarinic activity. | nih.gov |
| (R)-14 | 5-methyl-2-pyrrolidone analogue (dimethylamino derivative) | Agonist | More potent than the (S)-enantiomer; showed central muscarinic activity. | nih.gov |
| (R)-15 | 5-methyl-2-pyrrolidone analogue (trimethylammonium salt) | Agonist | More potent than the (S)-enantiomer in vitro. | nih.gov |
Preparation of Radiolabeled this compound for Receptor Studies
Radiolabeled ligands are indispensable tools for studying the binding properties of receptors, offering high sensitivity for measurements. doi.org For muscarinic receptor research, a tritiated form of this compound, specifically [³H]Oxotremorine-M ([³H]Oxo-M), is widely used as an agonist radioligand to label and characterize receptor subtypes. nih.govnih.gov The preparation is also referred to as [methyl-³H]oxotremorine acetate. nih.gov
The use of [³H]Oxo-M has been instrumental in identifying and differentiating muscarinic receptor populations in various tissues. nih.gov In membranes from rat brain, binding studies with [³H]Oxo-M revealed the presence of two distinct sites: a high-affinity, low-capacity site and a low-affinity, high-capacity site. nih.gov In contrast, only a single high-affinity site was labeled in heart membranes. nih.gov The differential affinity of antagonists like pirenzepine (B46924) for these sites further supported the hypothesis of muscarinic receptor subtypes. nih.gov
Furthermore, [³H]Oxo-M has been employed in autoradiographic studies to localize receptor subtypes within specific neuronal structures. nih.gov For example, a technique using [³H]Oxo-M in combination with an unlabeled antagonist (pirenzepine) was developed to selectively assay M2 receptor sites in the rat cingulate cortex. nih.gov These studies demonstrated that M2 receptors are located on terminal axons of neurons originating in the anterior thalamic nuclei. nih.gov Guanine (B1146940) nucleotides have been shown to inhibit the binding of [³H]Oxo-M, an effect that is stable even after solubilization of the receptor-ligand complex, indicating an interaction with G-proteins. nih.gov
Table 3: Research Applications of Radiolabeled [³H]this compound
| Study Focus | Tissue/System Studied | Key Finding | Reference |
|---|---|---|---|
| Receptor Subtype Identification | Rat fore-brain and heart membranes | Identified high- and low-affinity binding sites in the brain and a single high-affinity site in the heart, suggesting receptor heterogeneity. | nih.gov |
| Receptor Localization | Rat cingulate cortex | Localized M2 receptors to terminal axons of thalamic neurons using autoradiography. | nih.gov |
| Receptor-G Protein Interaction | Rat heart membranes | Demonstrated that guanine nucleotides inhibit [³H]Oxo-M binding, indicating coupling to G-proteins. | nih.gov |
| Ligand Competition Assays | Central muscarinic receptors | Used as a primary ligand to determine the affinity of novel 1,2,5-thiadiazolyl analogues for muscarinic receptors. | ebi.ac.uk |
Advanced Research Applications and Future Directions
Development of Bivalent Ligands Incorporating Oxotremorine (B1194727) M Moieties
A promising area of research involves the incorporation of the Oxotremorine M chemical structure, or moiety, into bivalent ligands. These are engineered molecules designed to simultaneously interact with two distinct binding sites. This approach has been particularly fruitful in targeting muscarinic acetylcholine (B1216132) receptors (mAChRs).
In one strategy, the this compound moiety serves as the "orthosteric" component, which binds to the primary, highly conserved acetylcholine binding site on the receptor. This is then chemically linked to an "allosteric" fragment that targets a secondary, less conserved site on the same receptor. This dual interaction can lead to unique pharmacological properties, including enhanced receptor subtype selectivity. For instance, while this compound itself is non-selective, a bivalent ligand incorporating it with an allosteric modulator specific for the M2 muscarinic receptor can create a compound with a preference for that subtype. nih.gov
Researchers have synthesized and tested series of bivalent ligands using this compound as the orthosteric anchor. acs.org By varying the length of the chemical linker connecting the orthosteric and allosteric parts, scientists can fine-tune the ligand's activity. Studies have shown that the linker length is a critical determinant of the resulting compound's potency and efficacy. acs.org For example, in one series of bitopic ligands derived from this compound, a linker with eight methylene (B1212753) groups yielded a more potent and efficacious agonist compared to one with six or ten methylene groups. acs.org This approach holds potential for developing drugs with improved therapeutic profiles for conditions like Alzheimer's disease and schizophrenia by selectively targeting specific muscarinic receptor subtypes. acs.org
Investigation of Functional Selectivity (Biased Agonism) at Muscarinic Receptors
Functional selectivity, also known as biased agonism, is a phenomenon where a ligand, upon binding to a receptor, preferentially activates certain intracellular signaling pathways over others. This compound and its analogs have been instrumental in studying this concept at muscarinic receptors.
Early research characterized the agonist profiles of various muscarinic ligands, including oxotremorine, across different receptor subtypes and signaling pathways. nih.gov For example, some studies suggested that oxotremorine and other agonists were biased towards Gαq-mediated signaling at the M1 muscarinic receptor, without activating Gαs and cAMP signaling in certain cell lines. nih.gov
More recent and detailed investigations have continued to explore the nuances of functional selectivity. For instance, studies on M2 muscarinic receptors have revealed that different agonists, including oxotremorine, can induce distinct receptor conformations, leading to biased signaling. researchgate.net This means that even though these agonists bind to the same primary site, they can trigger different downstream cellular responses. This agonist-specific activation of particular pathways has been demonstrated for the Gα16 pathway at the M2 receptor. researchgate.net
The development of novel this compound-related derivatives has further highlighted the potential for achieving functional selectivity. drugbank.com For example, modifying the core structure can result in compounds with mixed pharmacological profiles, such as acting as an antagonist at M1 receptors, a partial agonist at M2 receptors, and a full agonist at M3 receptors. drugbank.com This ability to fine-tune the functional response of a ligand is a significant step towards designing more specific and effective drugs with fewer side effects.
Integration with Advanced Neuroscientific Techniques (e.g., Optogenetics, Chemogenetics)
The integration of classical pharmacological tools like this compound with modern neuroscientific techniques such as optogenetics and chemogenetics is opening new avenues for dissecting neural circuits and their modulation. nih.gov Optogenetics allows for the control of genetically targeted neurons with light, while chemogenetics uses engineered receptors that are activated by specific, otherwise inert molecules. nih.gov
In this context, this compound can be used as a pharmacological probe to study the function of the cholinergic system in conjunction with these targeted manipulation techniques. For example, researchers can use optogenetics to activate a specific population of neurons and then apply this compound to observe how cholinergic stimulation modulates the activity of that circuit. researchgate.net This approach has been used to study the effects of muscarinic acetylcholine receptor activation on neurons in the lateral habenula, a brain region involved in processing reward and aversion. researchgate.net
Similarly, in chemogenetic studies, this compound can be used to provide a baseline level of cholinergic tone, against which the effects of activating or inhibiting specific neuronal populations can be assessed. researchgate.net These combined approaches allow for a more precise understanding of how the widespread cholinergic system interacts with specific neural pathways to influence behavior and brain function. While direct integration of this compound with these techniques is still an emerging area, the principles of using pharmacological agents to modulate circuit function in tandem with genetic tools are well-established. nih.govnih.gov
Role in Understanding Cholinergic System Dysregulation in Preclinical Models
This compound has been extensively used in preclinical models to investigate the consequences of cholinergic system dysregulation in various neurological and psychiatric disorders. These models are crucial for understanding disease mechanisms and for the initial screening of potential therapeutic agents. slideshare.netslideshare.netslideshare.netndineuroscience.com
Table 1: Application of this compound in Preclinical Disease Models
| Disease Model | Application of this compound | Key Findings | Citations |
|---|---|---|---|
| Alzheimer's Disease | Used in cellular models to investigate neuroprotective effects. | Enhances cell survival, increases neurite length, and counteracts DNA fragmentation induced by amyloid-beta peptide. nih.govresearchgate.net | nih.govresearchgate.netmdpi.comnih.gov |
| Parkinson's Disease | Induces tremors in animal models to screen for anti-parkinsonian drugs. | The model is used to test the efficacy of potential treatments in alleviating motor symptoms. slideshare.netfrontiersin.orgresearchgate.net | slideshare.netslideshare.netfrontiersin.orgresearchgate.net |
| Schizophrenia | Used in conjunction with other agents to model psychosis and test potential antipsychotics. | Helps to evaluate the efficacy of M4 receptor positive allosteric modulators in reversing behavioral deficits. pnas.orgnih.govpnas.org | pnas.orgnih.govpnas.orgmdpi.com |
| Autism Spectrum Disorder | Administered to mouse models to assess its effect on repetitive behaviors. | Reduces repetitive grooming and marble burying behaviors in the BTBR T+ tf/J mouse model. frontiersin.org | frontiersin.org |
| Mood Disorders | Used in human and animal studies to investigate the role of the cholinergic system in mood regulation. | Can worsen mood state, suggesting that muscarinic receptor activation is involved in the pathophysiology of depression. nih.gov | nih.gov |
In models of Alzheimer's disease , this compound has been shown to have neuroprotective effects in cell cultures exposed to the toxic amyloid-beta peptide. nih.govresearchgate.net It has been demonstrated to improve cell viability, promote the growth of neuronal processes (neurites), and prevent DNA damage. nih.govresearchgate.net These findings suggest that stimulating muscarinic receptors could be a therapeutic strategy for this neurodegenerative condition. nih.govmdpi.com
For Parkinson's disease , this compound is used to induce tremors in rodents, creating a model that mimics one of the key motor symptoms of the disease. slideshare.netfrontiersin.orgresearchgate.net This model is then used to screen for new drugs that have the potential to alleviate these tremors. slideshare.net
In the context of schizophrenia , this compound has been employed in preclinical studies to validate the antipsychotic potential of compounds that modulate muscarinic receptors. pnas.orgnih.govpnas.org For example, it has been used to potentiate the effects of M4 receptor positive allosteric modulators in animal models of psychosis. pnas.orgnih.govpnas.org
Furthermore, research in a mouse model of autism spectrum disorder has shown that this compound can reduce repetitive behaviors, suggesting a role for the cholinergic system in this complex disorder. frontiersin.org Studies in mood disorders have also utilized this compound to explore the link between muscarinic receptor activation and depressive symptoms. nih.gov
Computational Modeling and Molecular Dynamics Simulations of Ligand-Receptor Interactions
Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for understanding the intricate interactions between ligands like this compound and their receptors at an atomic level. nih.govresearchgate.net These methods allow researchers to visualize and analyze the dynamic process of a drug binding to its target protein.
MD simulations can be used to model the conformational changes that a muscarinic receptor undergoes when it binds to an agonist like this compound. These simulations can reveal how different agonists can stabilize distinct receptor conformations, which is the structural basis for functional selectivity or biased agonism. researchgate.net For example, simulations of the M2 muscarinic receptor have shown that the binding of different agonists leads to unique shapes of the intracellular opening where G-proteins interact. researchgate.net
Computational models have also been developed to simulate the entire signaling cascade initiated by muscarinic receptor activation. frontiersin.orgnih.gov These models can incorporate the binding of an agonist like this compound, the subsequent activation of the receptor, and the downstream production of intracellular signaling molecules. frontiersin.orgnih.gov While some models have been initially developed using this compound as the simulated agonist, they often require modifications to accurately represent the effects of the endogenous neurotransmitter, acetylcholine. frontiersin.orgnih.gov
These computational approaches are not only crucial for interpreting experimental data but also for guiding the design of new drugs. By understanding the precise molecular interactions between a ligand and its receptor, scientists can rationally design novel compounds with desired properties, such as enhanced selectivity or specific biased signaling profiles.
Q & A
Basic Research Questions
Q. What standardized protocols are recommended for determining the EC50 of Oxotremorine M in in vitro studies?
- Methodology :
- Perform concentration-response experiments using a fluorometric assay (e.g., calcium-sensitive dyes or label-free dynamic mass redistribution [DMR] in cell models like NT2 astrocytes or HCT-15 cells). Measure baseline fluorescence (F₀) and maximal response (Fmax) after agonist exposure. Calculate ΔF (Fmax − F₀) and normalize responses to the highest this compound concentration (e.g., 100 μM). Use nonlinear regression analysis in software like GraphPad Prism to plot curves and derive EC50 values .
- Validate receptor specificity using selective antagonists (e.g., 4-DAMP for M3 or methoctramine for M2 receptors) to confirm cholinergic pathway involvement .
Q. How can researchers address solubility challenges when preparing this compound solutions for experimental use?
- Methodology :
- Dissolve this compound in DMSO at 125 mg/mL (387.97 mM) or water at 8.33 mg/mL (25.85 mM) using ultrasonic agitation. Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -20°C in desiccated conditions. For in vivo studies, adjust dosing based on species-specific Km coefficients to ensure equivalent exposure across models (e.g., 20 mg/kg in mice ≈ 10 mg/kg in rats) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology :
- Use PPE (gloves, N95 masks, and eye protection) due to its toxicity (H300/H310/H330 hazard codes). Work in a fume hood to prevent inhalation or skin contact. Dispose of waste via certified hazardous material channels, adhering to local regulations. Store powder at -20°C and solutions at -80°C for long-term stability .
Advanced Research Questions
Q. How can functional crosstalk between muscarinic receptors (e.g., M2/M3) and other signaling pathways (e.g., 5-HT4) be systematically investigated using this compound?
- Methodology :
- Precontract tissues with this compound and assess relaxant responses to 5-HT or isoprenaline. Use selective antagonists (e.g., methoctramine for M2) to isolate receptor contributions. Compare potency shifts in tissues precontracted with this compound versus non-cholinergic agonists like U46619 to identify pathway interactions .
- Employ alkylating agents (e.g., 4-DAMP mustard) to deplete receptor reserves and quantify residual signaling, revealing compensatory mechanisms .
Q. What strategies resolve contradictions in this compound’s concentration-response data across different experimental models?
- Methodology :
- Analyze receptor reserve differences using irreversible antagonists. For example, 4-DAMP mustard reduces maximal responses in low-reserve systems (e.g., rat esophageal mucosa), highlighting tissue-specific efficacy .
- Cross-validate findings using orthogonal assays (e.g., DMR for biased agonism vs. traditional cAMP/IP3 measurements). Statistical tools like Tukey’s test can identify significant deviations in agonist efficacy .
Q. How does this compound exhibit biased agonism at muscarinic receptors, and how can this be quantified in label-free assays?
- Methodology :
- Use real-time DMR technology in HCT-15 cells to track pathway-specific signaling (e.g., Gαq vs. β-arrestin). Compare this compound’s maximal response to reference agonists (e.g., acetylcholine) under identical conditions. Normalize data to QIC-treated cells to isolate receptor-mediated effects .
- Apply one-way ANOVA followed by post-hoc tests (e.g., Tukey’s) to statistically differentiate biased signaling profiles .
Methodological Design Considerations
Q. How should researchers design experiments to evaluate this compound’s role in modulating NMDA receptors via muscarinic-dependent mechanisms?
- Methodology :
- Co-apply this compound with NMDA receptor antagonists (e.g., MK-801) in neuronal cultures. Measure intracellular calcium flux or synaptic currents via patch-clamp electrophysiology. Use M2/M3 knockout models to confirm receptor specificity .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in complex biological systems?
- Methodology :
- Use nonlinear mixed-effects modeling (NLME) to account for inter-experiment variability. For antagonist studies, calculate IC50 values via Schild regression or Cheng-Prusoff equations, ensuring equilibrium conditions are maintained .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
